Amgen-23

Description

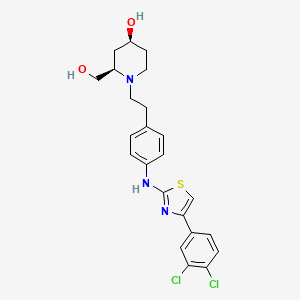

Structure

3D Structure

Properties

Molecular Formula |

C23H25Cl2N3O2S |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

(2R,4S)-1-[2-[4-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethyl]-2-(hydroxymethyl)piperidin-4-ol |

InChI |

InChI=1S/C23H25Cl2N3O2S/c24-20-6-3-16(11-21(20)25)22-14-31-23(27-22)26-17-4-1-15(2-5-17)7-9-28-10-8-19(30)12-18(28)13-29/h1-6,11,14,18-19,29-30H,7-10,12-13H2,(H,26,27)/t18-,19+/m1/s1 |

InChI Key |

SQJKFWCRPARYPY-MOPGFXCFSA-N |

Isomeric SMILES |

C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"Compound-23" molecular structure and properties

It has come to our attention that "Compound-23" is not a unique identifier for a single chemical entity. Scientific literature and chemical databases use this designation for several distinct molecules with different molecular structures and biological activities. To provide a focused and accurate technical guide, it is crucial to distinguish between these compounds.

Below is a summary of the different molecules identified as "Compound-23":

| Target/Activity | CAS Number | Molecular Formula |

| mTOR Inhibitor | 1062169-46-3 | C₂₆H₃₂N₈O₄ |

| MAGL Inhibitor | 2324160-91-8 | C₂₂H₂₄FNO₃ |

| LMPTP Inhibitor | 1908414-82-3 | C₂₈H₃₆N₄O |

| BRAF-V600E Degrader | 2417296-84-3 | Not specified |

| IL-17A Signaling Disruptor | Not specified | Not specified |

For the remainder of this guide, we will focus on Compound-23, the mTOR inhibitor (CAS: 1062169-46-3) , as a representative example. We request that for future inquiries, you specify the CAS number or the biological target of the "Compound-23" of interest.

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the molecular structure, properties, and biological activity of the mTOR inhibitor commonly referred to as Compound-23.

Molecular Structure and Properties

Compound-23 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR). Its chemical and physical properties are summarized below.

Table 1: Molecular Properties of Compound-23

| Property | Value | Source |

| CAS Number | 1062169-46-3 | [1][2] |

| Synonyms | mTOR Inhibitor WYE-23 | [2] |

| Molecular Formula | C₂₆H₃₂N₈O₄ | [1][2] |

| Molecular Weight | 520.58 g/mol | [1][2] |

| Canonical SMILES | COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6 | [1] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity

Compound-23 is a highly selective inhibitor of mTOR with an IC₅₀ of 0.45 nM. It displays selectivity over PI3Kα, with an IC₅₀ of 661 nM for the latter.[3] The primary mechanism of action of Compound-23 is the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Signaling Pathway

The mTOR protein is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. Compound-23, as an ATP-competitive inhibitor, targets the kinase domain of mTOR, thereby inhibiting the activity of both complexes. This leads to the dephosphorylation of downstream effectors, ultimately resulting in the inhibition of protein synthesis and cell cycle progression.

Experimental Protocols

a. Synthesis of Compound-23

A multi-step organic synthesis would be required, likely involving the coupling of substituted pyrimidine and piperidine moieties. A generalized workflow is presented below.

b. In Vitro Kinase Assay

To determine the IC₅₀ of Compound-23 against mTOR, a biochemical kinase assay would be performed.

Table 2: General Protocol for mTOR Kinase Assay

| Step | Procedure |

| 1. Reagents | Recombinant human mTOR kinase, ATP, substrate peptide (e.g., a fragment of p70S6K), and Compound-23 at various concentrations. |

| 2. Reaction Setup | In a microplate, combine the kinase, substrate, and varying concentrations of Compound-23 in a suitable buffer. |

| 3. Initiation | Start the kinase reaction by adding ATP. |

| 4. Incubation | Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration. |

| 5. Termination | Stop the reaction, typically by adding a solution containing EDTA. |

| 6. Detection | Quantify the phosphorylation of the substrate. This can be achieved using methods such as radioactive ATP (³²P-ATP) and autoradiography, or more commonly, using fluorescence-based or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay). |

| 7. Data Analysis | Plot the percentage of kinase inhibition against the logarithm of the Compound-23 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. |

c. Cell-Based Assays

To assess the effect of Compound-23 on cell proliferation, a standard assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay would be employed.

Table 3: General Protocol for Cell Proliferation Assay

| Step | Procedure |

| 1. Cell Culture | Culture a relevant cancer cell line (e.g., one with a hyperactive mTOR pathway) in appropriate media. |

| 2. Seeding | Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. |

| 3. Treatment | Treat the cells with a serial dilution of Compound-23 and a vehicle control (e.g., DMSO). |

| 4. Incubation | Incubate the cells for a specified period (e.g., 72 hours). |

| 5. Viability Assessment | Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions. |

| 6. Measurement | Measure the absorbance or luminescence using a plate reader. |

| 7. Data Analysis | Normalize the data to the vehicle control and plot cell viability against the logarithm of Compound-23 concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation). |

Conclusion

Compound-23 (CAS: 1062169-46-3) is a potent and selective mTOR inhibitor with potential applications in oncology.[3] Its mechanism of action involves the direct inhibition of the mTOR kinase, leading to the suppression of cell growth and proliferation. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.

References

Technical Guide: In Vitro Cell-Based Assays of Compound-23, a Dengue Virus Entry Inhibitor

This technical guide provides a comprehensive overview of the in vitro cell-based assays used to characterize Compound-23, a selective inhibitor of Dengue virus (DENV) replication. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Introduction

Compound-23, belonging to the class of 2-[(2E)-2-benzylidene/-(1-phenylethylidene)-hydrazinyl]-4-phenyl-1,3-thiazoles, has been identified as a potent inhibitor of Dengue virus replication in vitro.[1] Its mechanism of action is centered on the early stages of the viral life cycle, specifically inhibiting the binding and internalization of the virus into host cells.[1] Molecular docking studies suggest that Compound-23 binds to the hydrophobic β-OG pocket of the DENV envelope (E) protein, which is crucial for the fusion of the virus with the host cell membrane.[1]

Quantitative In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of Compound-23 have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of Compound-23 against Dengue Virus Serotype 2 (DENV-2)

| Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| CPE-Reduction Assay | Vero | 5.8 ± 1.2 | 145 ± 12 | 25 |

| Virus Yield Reduction | Vero | 1.3 ± 0.4 | >20 (Not specified) | >15 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.[1]

Table 2: Pan-Serotype and Pan-Flavivirus Activity of Compound-23

| Virus | EC₅₀ (µM) |

| DENV-1 | 3.3 ± 0.4 |

| DENV-2 | 1.3 ± 0.4 |

| DENV-3 | Not specified |

| DENV-4 | 3.8 ± 1.2 |

| Yellow Fever Virus (YFV-17D) | 0.9 ± 0.2 |

EC₅₀ values were determined by virus yield reduction assays followed by RT-qPCR.[1]

Table 3: Inhibition of DENV-2 Binding and Internalization

| Experimental Condition | Log Reduction of Viral RNA Yield |

| Inhibition of Binding | 0.8 |

| Inhibition of Internalization | 1.3 |

| Inhibition of Binding & Internalization | 2.5 |

Viral RNA levels were quantified by RT-qPCR at 48 hours post-infection.[1]

Signaling Pathways and Mechanism of Action

Compound-23 targets the DENV E protein, a key component for viral entry into host cells. The proposed mechanism involves the binding of Compound-23 to the β-OG pocket of the E protein, which stabilizes the protein and prevents the conformational changes necessary for membrane fusion.

Caption: Mechanism of DENV entry inhibition by Compound-23.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

-

Cell Seeding: Seed Vero cells in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of Compound-23 in cell culture medium.

-

Infection and Treatment:

-

Pre-incubate DENV-2 with the serially diluted Compound-23 for 2 hours at 37 °C.[1]

-

Remove the growth medium from the cells and add the virus-compound mixture.

-

Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation: Incubate the plates for a period that allows for the development of CPE in the virus control wells (typically 5-7 days).

-

CPE Evaluation: Assess the level of CPE in each well using a microscope. The EC₅₀ is calculated as the compound concentration that reduces CPE by 50%.

-

Cytotoxicity Assessment: In parallel, treat uninfected cells with the same serial dilutions of Compound-23 to determine the CC₅₀, typically using an MTT or similar cell viability assay.

-

Cell Seeding and Infection: Seed Vero cells in 24- or 48-well plates. Infect the cells with DENV at a specific multiplicity of infection (MOI) in the presence of varying concentrations of Compound-23.

-

Incubation: Incubate the infected cells for 48 hours.[1]

-

Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

-

RNA Extraction and RT-qPCR: Extract viral RNA from the supernatant and quantify the number of viral RNA copies using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The EC₅₀ is determined as the concentration of Compound-23 that reduces the viral RNA yield by 50% compared to the untreated virus control.

The following workflow diagram illustrates the protocols for the binding and internalization assays.

Caption: Workflow for DENV binding and internalization assays.

Binding Assay Protocol:

-

Vero cells are pre-chilled to 4 °C.

-

A high-titer DENV stock is mixed with or without Compound-23 and added to the cells.

-

The cells are incubated for 1 hour at 4 °C to allow for viral binding but not internalization.[1]

-

Cells are washed to remove unbound virus particles.

-

Fresh medium is added, and the cells are shifted to 37 °C for 48 hours.

-

Intracellular viral RNA is extracted and quantified by RT-qPCR.

Internalization Assay Protocol:

-

Vero cells are infected with DENV at 4 °C for 1 hour in the absence of the compound.[1]

-

Cells are washed to remove unbound virus.

-

Fresh medium with or without Compound-23 is added, and the temperature is shifted to 37 °C for 2 hours to allow internalization.[1]

-

Cells are treated with a citrate buffer to inactivate any virus that has bound but not been internalized.[1]

-

Cells are washed, fresh medium is added, and incubation continues for 48 hours.

-

Intracellular viral RNA is quantified by RT-qPCR.

Conclusion

Compound-23 demonstrates potent and selective antiviral activity against all four serotypes of Dengue virus and the related Yellow Fever Virus. The in vitro cell-based assays confirm that its primary mechanism of action is the inhibition of viral entry, specifically targeting both the binding and internalization steps. These findings establish Compound-23 as a promising lead candidate for the development of novel anti-flaviviral therapies.

References

In-depth Technical Guide: Efficacy of Compound-23 in a Murine Model of Sepsis-Induced Acute Kidney Injury

Audience: Researchers, scientists, and drug development professionals.

Core Focus: The Protective Role of DJ-1-Activating Compound-23 in Lipopolysaccharide (LPS)-Induced Acute Kidney Injury (AKI)

This technical guide details the preclinical efficacy of Compound-23, a specific binding agent and preserver of the DJ-1 protein, in an animal model of sepsis-induced acute kidney injury (AKI). The data presented herein demonstrates the potential of Compound-23 as a therapeutic agent for mitigating the renal damage associated with sepsis, primarily through its antioxidant and anti-inflammatory properties.

Quantitative Data Summary

The in vivo efficacy of Compound-23 was evaluated in a lipopolysaccharide (LPS)-induced model of acute kidney injury in mice. The key findings are summarized in the tables below.

Table 1: Effect of Compound-23 on Renal Function Markers

| Group | Serum Creatinine (relative change) | Blood Urea Nitrogen (BUN) (relative change) |

| Control | Baseline | Baseline |

| LPS (5 mg/kg) | Significant Increase | Significant Increase |

| LPS (5 mg/kg) + Compound-23 (20 mg/kg) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |

Table 2: Effect of Compound-23 on Renal mRNA Expression of Kidney Injury and Inflammatory Markers

| Gene | LPS (5 mg/kg) | LPS (5 mg/kg) + Compound-23 (20 mg/kg) |

| Kim1 (Kidney injury molecule 1) | Significantly Upregulated | Significantly Downregulated vs. LPS |

| Ngal (Neutrophil gelatinase-associated lipocalin) | Significantly Upregulated | Significantly Downregulated vs. LPS |

| Nqo1 (NAD(P)H quinone dehydrogenase 1) | Significantly Upregulated | Significantly Downregulated vs. LPS |

| Gclc (Glutamate-cysteine ligase) | Significantly Upregulated | Significantly Downregulated vs. LPS |

| Il6 (Interleukin 6) | Significantly Upregulated | Significantly Downregulated vs. LPS |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the efficacy studies of Compound-23.

Lipopolysaccharide (LPS)-Induced Acute Kidney Injury (AKI) Mouse Model

This protocol describes the induction of acute kidney injury in mice using LPS, a major component of the outer membrane of Gram-negative bacteria, to mimic sepsis-induced renal damage.

-

Animal Strain: Male C57BL/6 mice, 8-12 weeks old.

-

Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.

-

Grouping:

-

Control Group: Receives vehicle (e.g., saline) injection.

-

LPS Group: Receives a single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dose of 5 mg/kg.

-

LPS + Compound-23 Group: Receives Compound-23 (20 mg/kg, i.p.) at a specified time point before or after the LPS challenge. The precise timing of Compound-23 administration should be optimized based on its pharmacokinetic profile.

-

-

Monitoring: Animals are monitored for clinical signs of distress. Body weight is recorded daily.

-

Sample Collection: At 24 hours post-LPS injection, mice are euthanized.

-

Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum is stored at -80°C for the analysis of creatinine and BUN.

-

Tissue Collection: Kidneys are harvested. One kidney is snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction. The other kidney is fixed in 10% neutral buffered formalin for histological analysis.

-

Assessment of Renal Function

-

Serum Creatinine and Blood Urea Nitrogen (BUN): Serum levels of creatinine and BUN are measured using commercially available colorimetric assay kits according to the manufacturer's instructions. These are key indicators of glomerular filtration rate and overall kidney function.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

This protocol is used to quantify the mRNA expression levels of genes of interest in kidney tissue.

-

RNA Extraction: Total RNA is extracted from frozen kidney tissue using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit. The quality and quantity of RNA are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a suitable SYBR Green master mix. The relative expression of the target genes (Kim1, Ngal, Nqo1, Gclc, Il6) is normalized to a housekeeping gene (e.g., Gapdh). The 2-ΔΔCt method is used to calculate the fold change in gene expression.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of Compound-23 in LPS-Induced AKI.

Caption: Experimental Workflow for In Vivo Efficacy Study.

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies of Various "Compound-23" Molecules

Disclaimer: The designation "Compound-23" is not unique and has been used in scientific literature to refer to several distinct molecules with different biological targets and mechanisms of action. It is crucial for researchers to identify the specific "Compound-23" of interest, including its chemical name or CAS number, to ensure the accuracy and relevance of the experimental protocols. This document provides an overview of publicly available data for several different compounds that have been referred to as "Compound-23."

Section 1: S-23 (Selective Androgen Receptor Modulator)

(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methylpropanamide)

S-23 is an investigational selective androgen receptor modulator (SARM) that has been studied for its potential as a male hormonal contraceptive and for its anabolic effects on muscle and bone.

Quantitative Data Summary

| Parameter | Details | Reference(s) |

| Animal Model | Male rats (studies in mice are less detailed in the provided search results, but protocols can be adapted) | [1] |

| Dosage Range | 0.01 to 3 mg/day (in rats) | [1] |

| Administration Route | Subcutaneous (s.c.) injection, Oral gavage | [1][2] |

| Vehicle | Not specified in the provided search results, but typically SARMs are dissolved in vehicles like DMSO, PEG300, or corn oil. | |

| Frequency | Daily | [1] |

| Study Duration | 14 days to 10 weeks | [1] |

| Observed Effects | - Dose-dependent increase in androgen-dependent organ weights in castrated rats.[1]- Suppression of LH and FSH levels.[1]- Increased bone mineral density and lean mass.[1]- Reduced fat mass.[1]- Reversible infertility in male rats when co-administered with estradiol benzoate.[1] |

Experimental Protocols

1. Compound Preparation (General Protocol):

-

Accurately weigh the desired amount of S-23 powder.

-

Dissolve the powder in a suitable vehicle. For subcutaneous injection, a common vehicle is a mixture of DMSO and corn oil. For oral gavage, solutions in PEG300 or corn oil are often used.

-

Ensure the compound is fully dissolved. Gentle heating or sonication may be required.

-

Prepare fresh solutions daily or store them according to the manufacturer's recommendations, protected from light.

2. Animal Handling and Dosing Procedure (Subcutaneous Injection):

-

Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Gently restrain the mouse.

-

Lift the skin on the back of the neck or flank to create a tent.

-

Insert a sterile needle (e.g., 27-30 gauge) into the base of the skin tent, parallel to the body.

-

Inject the prepared S-23 solution subcutaneously.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.

-

Monitor the animal for any adverse reactions.

3. In Vivo Study Workflow (Example: Anabolic Effects in Castrated Mice):

-

Surgically castrate male mice under anesthesia.

-

Allow a recovery period of at least one week.

-

Randomly assign the castrated mice to different treatment groups (e.g., vehicle control, different doses of S-23).

-

Administer the assigned treatment daily for the specified duration (e.g., 14 days).

-

Monitor body weight and food intake regularly.

-

At the end of the study, euthanize the mice and dissect androgen-responsive tissues (e.g., levator ani muscle, prostate, seminal vesicles).

-

Measure the wet weight of the dissected tissues.

-

Normalize tissue weights to the total body weight for comparison between groups.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of S-23 binding to the androgen receptor.

Caption: Experimental workflow for in vivo S-23 efficacy study.

Section 2: DGAT1 Inhibitor "Compound 23n" / T863

Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors are being investigated for the treatment of metabolic diseases such as obesity and type 2 diabetes.

Quantitative Data Summary

| Parameter | Details | Reference(s) |

| Animal Model | C57BL/6 mice, Diet-Induced Obese (DIO) mice | [3][4] |

| Dosage Range | 10 mg/kg to 30 mg/kg | [3][4] |

| Administration Route | Oral gavage | [3][4] |

| Vehicle | Carboxymethyl cellulose/Tween 80 (1:1) | [3] |

| Frequency | Single dose (for acute studies) or daily (for chronic studies) | [3] |

| Study Duration | Acute (single dose) to 2 weeks | [3] |

| Observed Effects | - Delayed fat absorption.[3]- Reduction in body weight in DIO mice.[3][4]- Improved insulin sensitivity.[3]- Lowered serum and liver triglycerides.[3][4]- Alleviation of hepatic steatosis.[3] |

Experimental Protocols

1. Compound Preparation:

-

Prepare a 1:1 mixture of carboxymethyl cellulose and Tween 80 in water.

-

Weigh the DGAT1 inhibitor powder ("Compound 23n" or T863).

-

Suspend the powder in the vehicle by grinding with a mortar and pestle to ensure a uniform suspension.

2. Acute Lipid Challenge Study Protocol:

-

Fast C57BL/6 or DIO mice overnight.

-

Administer the DGat1 inhibitor suspension (e.g., 30 mg/kg) or vehicle via oral gavage.

-

One hour after dosing, administer a bolus of corn oil via oral gavage.

-

Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, and 24 hours) for serum triglyceride measurement.

3. Chronic Efficacy Study in DIO Mice:

-

Induce obesity in mice by feeding a high-fat diet for several weeks.

-

Randomly assign the DIO mice to treatment groups (vehicle or DGAT1 inhibitor).

-

Administer the compound or vehicle daily via oral gavage for the study duration (e.g., 2 weeks).

-

Monitor body weight, food intake, and other metabolic parameters.

-

At the end of the study, collect blood and tissues for analysis of triglycerides, insulin sensitivity (e.g., glucose tolerance test), and liver histology.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for "Compound-23" in Western Blot Analysis

The term "Compound-23" is not unique to a single molecule and has been used to designate several different chemical entities in scientific literature, each with a distinct biological target and mechanism of action. Therefore, this document provides detailed application notes and protocols for the use of three distinct molecules referred to as "Compound-23" in Western blot analysis, based on published research. Additionally, information on Interleukin-23 (IL-23) signaling analysis is included.

Compound-23: A DJ-1 Binding Compound for Neuroprotection

This Compound-23 is a small molecule that binds to the C106 region of the DJ-1 protein, a chaperone known for its antioxidant and protective functions.[1] By binding to DJ-1, Compound-23 inhibits its excessive oxidation and stabilizes its structure, thereby enhancing its neuroprotective effects against oxidative stress.[1][2] Western blotting is a key technique to analyze the effects of this compound on DJ-1's oxidative state and dimerization.

Data Presentation

| Parameter | Cell Line | Concentration of Compound-23 | Treatment Time | Effect on DJ-1 | Reference |

| Inhibition of Oxidation | SH-SY5Y | 1 µM | 20 hours | Inhibited H₂O₂-induced excess oxidation | [2] |

| Dimer Formation | SH-SY5Y | 1 µM | 20 hours | Analyzed H₂O₂-induced dimer formation | [2] |

| Cell Viability | HEK-293 | 0.1 µM | 24 hours | No effect on viability at this concentration | [1] |

| Protective Effect | HEK-293 | 0.1 µM | 24 hours | Improved viability in the presence of LPS or H₂O₂ | [1] |

Experimental Protocols

Protocol 1: Analysis of DJ-1 Oxidation using Isoelectric Focusing and Western Blot

This protocol is adapted from studies investigating the effect of Compound-23 on the oxidative state of DJ-1.[2]

-

Cell Culture and Treatment:

-

Culture SH-SY5Y neuroblastoma cells in appropriate media and conditions.

-

Treat the cells with 1 µM Compound-23 or a vehicle control for 20 hours.

-

Induce oxidative stress by treating the cells with varying concentrations of hydrogen peroxide (H₂O₂) for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Isoelectric Focusing (IEF):

-

Load equal amounts of protein onto an IEF gel.

-

Run the IEF according to the manufacturer's instructions to separate proteins based on their isoelectric point. Oxidation of DJ-1 results in a shift in its isoelectric point.

-

-

Western Blot:

-

Transfer the separated proteins from the IEF gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DJ-1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of oxidized DJ-1 to total DJ-1.

-

Visualizations

Caption: Signaling pathway of DJ-1 modulation by Compound-23.

Caption: Experimental workflow for DJ-1 analysis.

Compound-23 (Myrifragranone C): An Apoptosis Inducer in Ovarian Cancer

Identified as myrifragranone C, this Compound-23, isolated from the seed of Myristica fragrans, exhibits cytotoxic activity against human ovarian cancer cell lines.[3] It induces apoptosis through the mitogen-activated protein kinase (MAPK) signaling pathway. Western blotting is crucial for elucidating its mechanism by detecting key apoptotic and signaling proteins.[3]

Data Presentation

| Parameter | Cell Line | IC₅₀ Value | Effect | Target Proteins for Western Blot | Reference |

| Cytotoxicity | A2780 | 14.1 µM | Induces apoptosis | Cleaved caspase-3, PARP, pJNK, pp38 | [3] |

| Cytotoxicity | TOV-112D | 16.9 µM | - | - | [3] |

| Cytotoxicity | SK-OV3 | 33.4 µM | Induces apoptosis | Cleaved caspase-3, PARP, pJNK, pp38 | [3] |

Experimental Protocols

Protocol 2: Analysis of Apoptosis and MAPK Signaling

This protocol is based on the investigation of Compound-23 (myrifragranone C) in ovarian cancer cells.[3]

-

Cell Culture and Treatment:

-

Culture A2780 or SK-OV3 human ovarian cancer cells.

-

Treat cells with varying concentrations of Compound-23 (e.g., 25 µM for A2780, 100 µM for SK-OV3) or DMSO as a control for a specified time (e.g., 48 hours).

-

-

Protein Extraction:

-

Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Cleaved caspase-3

-

PARP

-

Phospho-JNK (pJNK)

-

Phospho-p38 (pp38)

-

β-actin (as a loading control)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signals using an ECL substrate.

-

Quantify the band intensities relative to the loading control.

-

Visualizations

References

Application Notes and Protocols for "Compound-23" (IL-17A Disruptor) Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Compound-23" has been applied to several distinct small molecules in scientific literature. This document focuses on a specific entity: a synthetic, orally bioavailable molecule designed to disrupt the homodimerization of Interleukin-17A (IL-17A)[1]. Given that immunohistochemistry (IHC) is a protein detection technique, this protocol is designed to detect the biological target of this "Compound-23," which is the IL-17A protein, within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Interleukin-17A is a key pro-inflammatory cytokine produced by T helper 17 (Th17) cells and is implicated in the pathogenesis of various autoimmune and inflammatory diseases[2][3]. Therefore, visualizing the expression and localization of IL-17A in tissue can provide critical insights into the disease context and the potential pharmacodynamic effects of IL-17A inhibitors like Compound-23.

IL-17A Signaling Pathway

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits[1][4][5]. This binding event initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6[1][6][7]. This leads to the activation of transcription factors such as NF-κB and the MAPK pathway, culminating in the expression of various pro-inflammatory genes, including chemokines and other cytokines that drive inflammation[1][4][6][7].

Caption: IL-17A Signaling Pathway

Experimental Protocol: Immunohistochemical Staining of IL-17A in FFPE Tissues

This protocol provides a standardized procedure for the detection of IL-17A in human formalin-fixed, paraffin-embedded tissue sections.

Reagents and Materials

| Reagent/Material | Recommended Specifications |

| Primary Antibody | Rabbit Polyclonal to IL-17A (e.g., Abcam ab79056, Novus NBP1-76337) |

| Antigen Retrieval Solution | Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0) |

| Blocking Solution | 10% Normal Goat Serum in PBS |

| Secondary Antibody | Goat Anti-Rabbit IgG H&L (HRP-conjugated) |

| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) Kit |

| Counterstain | Hematoxylin |

| Wash Buffer | PBS with 0.05% Tween-20 (PBST) |

| Deparaffinization Reagents | Xylene, Graded Ethanol (100%, 95%, 70%) |

| Mounting Medium | Permanent mounting medium |

| Positive Control Tissue | Human tonsil or spleen tissue[8] |

| Negative Control | Isotype control antibody at the same concentration as the primary antibody |

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in either Citrate Buffer (pH 6.0) or EDTA buffer (pH 8.0)[8].

-

Heat the solution to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

-

Rinse slides with PBS.

-

-

Peroxidase Block:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides twice with PBST for 5 minutes each.

-

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash slides three times with PBST for 5 minutes each.

-

Incubate sections with HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.

-

-

Detection:

-

Wash slides three times with PBST for 5 minutes each.

-

Apply the DAB substrate solution and incubate for a duration recommended by the manufacturer, or until the desired brown staining intensity is observed under a microscope.

-

Stop the reaction by immersing the slides in distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanols (70%, 95%, 100%).

-

Clear in two changes of xylene.

-

Coverslip with a permanent mounting medium.

-

Quantitative Data Analysis

The analysis of IL-17A expression can be performed semi-quantitatively to provide objective data.

| Scoring Method | Description | Data Presentation |

| Intensity Score | Staining intensity is graded on a scale of 0 to 3: 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong). | Table with counts/percentages for each intensity level per sample group. |

| Percentage of Positive Cells | The percentage of positively stained cells is estimated in representative fields of view. | Can be scored categorically (e.g., 0: <10%, 1: 10-30%, 2: 31-60%, 3: >60%)[10]. |

| Remmele-Stegner Score (IRS) | Also known as the immunoreactive score, this is calculated by multiplying the intensity score (0-3) by the percentage score (0-4), resulting in a final score of 0-12[11]. | Bar graphs or tables showing the mean/median IRS for different experimental groups[11]. |

| Average Optical Density (AOD) | Digital image analysis software (e.g., ImageJ) can be used to measure the AOD of the positive staining, providing a continuous variable for statistical analysis[12]. | Bar graphs comparing the mean AOD between different conditions[12]. |

Experimental Workflow Diagram

References

- 1. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-17/IL-17A Antibody - BSA Free (NBP1-76337): Novus Biologicals [novusbio.com]

- 3. IL17A Polyclonal Antibody - Elabscience® [elabscience.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Anti-IL-17A antibody (ab79056) | Abcam [abcam.com]

- 10. Immunohistochemical expression of interleukin-17 and hormonal receptors in benign and malignant breast lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression Levels of IL-17A, IL-17F, IL-17RA, and IL-17RC in Prostate Cancer with Taking into Account the Histological Grade according to Gleason Scale in Comparison to Benign Prostatic Hyperplasia: In Search of New Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis with Compound-23, an Investigational IL-23 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound-23 is a novel small molecule inhibitor targeting the Interleukin-23 (IL-23) signaling pathway. IL-23 is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and chronic inflammatory diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][2] It plays a crucial role in the expansion and maintenance of T helper 17 (Th17) cells, which are significant producers of inflammatory mediators.[2][3] This document provides detailed protocols and application notes for the analysis of Compound-23's effects on immune cells using flow cytometry, a powerful technique for single-cell analysis.[4]

Mechanism of Action

Compound-23 is designed to disrupt the intracellular signaling cascade initiated by the binding of IL-23 to its receptor complex. The IL-23 receptor is composed of the IL-12Rβ1 and IL-23R subunits.[3] Upon ligand binding, this complex activates Janus kinase 2 (Jak2) and Tyrosine kinase 2 (Tyk2), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3) and STAT4.[2][3] Activated STAT3 and STAT4 translocate to the nucleus to induce the transcription of target genes, including those responsible for Th17 cell differentiation and effector functions.[3][5] Compound-23 is hypothesized to interfere with this phosphorylation cascade, thereby attenuating the pro-inflammatory effects of IL-23.

Signaling Pathway Diagram

Caption: IL-23 signaling pathway and the inhibitory action of Compound-23.

Experimental Applications

Flow cytometry can be utilized to assess the efficacy and mechanism of Compound-23 in several ways:

-

Immunophenotyping: To identify and quantify target immune cell populations (e.g., Th17 cells) from peripheral blood mononuclear cells (PBMCs) or tissue samples.

-

Intracellular Cytokine Staining (ICS): To measure the production of key inflammatory cytokines, such as IL-17 and IL-22, by specific cell subsets in response to stimulation.

-

Phospho-flow Cytometry: To directly measure the phosphorylation status of key signaling proteins like STAT3 and STAT4, providing a direct readout of pathway inhibition.

-

Cell Proliferation Assays: To evaluate the impact of Compound-23 on the proliferation of IL-23-dependent cell populations.

-

Cell Viability and Apoptosis Assays: To determine the cytotoxic effects of Compound-23 on immune cells.

Experimental Workflow

The following diagram outlines a general workflow for assessing the impact of Compound-23 on primary human PBMCs.

Caption: General experimental workflow for flow cytometry analysis.

Detailed Experimental Protocols

Protocol 1: Inhibition of IL-17A Production in CD4+ T cells

This protocol details the measurement of Compound-23's ability to inhibit IL-17A production in primary human CD4+ T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Recombinant Human IL-23

-

Cell Stimulation Cocktail (containing PMA and Ionomycin)

-

Brefeldin A (Golgi transport inhibitor)

-

Compound-23 (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Fixable Viability Dye

-

Anti-human CD3, CD4, IL-17A antibodies, and corresponding isotype controls

-

Fixation/Permeabilization Buffer

-

Flow cytometer

Procedure:

-

Isolate CD4+ T cells: Isolate CD4+ T cells from fresh human PBMCs using a negative selection kit according to the manufacturer's instructions.

-

Cell Culture: Resuspend purified CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Treatment: Add varying concentrations of Compound-23 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) to the cell suspension. Incubate for 1 hour at 37°C, 5% CO2.

-

Cell Stimulation: Add recombinant human IL-23 to a final concentration of 50 ng/mL. For a positive control for IL-17A production, stimulate a separate set of cells with a cell stimulation cocktail. Add Brefeldin A to all samples to a final concentration of 5 µg/mL. Incubate for 4-6 hours at 37°C, 5% CO2.

-

Staining for Viability and Surface Markers:

-

Wash the cells with PBS.

-

Resuspend the cells in PBS and add the fixable viability dye. Incubate for 20 minutes at 4°C in the dark.

-

Wash the cells and then stain with anti-human CD3 and CD4 antibodies for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

-

-

Intracellular Staining:

-

Wash the cells with Permeabilization/Wash buffer.

-

Stain with anti-human IL-17A antibody or an isotype control for 30 minutes at 4°C in the dark.

-

-

Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.

Protocol 2: Analysis of STAT3 Phosphorylation

This protocol describes the measurement of STAT3 phosphorylation in response to IL-23 stimulation and its inhibition by Compound-23.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

Recombinant Human IL-23

-

Compound-23 (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., ice-cold methanol)

-

Anti-human CD3, CD4, and phospho-STAT3 (pY705) antibodies

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend fresh human PBMCs in RPMI-1640 medium at 1 x 10^6 cells/mL.

-

Compound Treatment: Add varying concentrations of Compound-23 or a vehicle control to the cells and incubate for 1 hour at 37°C.

-

Stimulation: Add recombinant human IL-23 (50 ng/mL) and incubate for 15-30 minutes at 37°C.

-

Fixation: Immediately after stimulation, add an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.

-

Permeabilization: Centrifuge the cells and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

-

Staining:

-

Wash the cells twice with PBS containing 1% BSA.

-

Stain with anti-human CD3, CD4, and phospho-STAT3 antibodies for 60 minutes at room temperature in the dark.

-

-

Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Effect of Compound-23 on IL-17A Production in CD4+ T cells

| Treatment Condition | Compound-23 Conc. (nM) | % of CD4+ T cells expressing IL-17A (Mean ± SD, n=3) |

| Unstimulated | 0 | 0.8 ± 0.2 |

| IL-23 Stimulated (Vehicle) | 0 | 15.2 ± 1.8 |

| IL-23 Stimulated | 0.1 | 14.5 ± 1.5 |

| IL-23 Stimulated | 1 | 11.8 ± 1.1 |

| IL-23 Stimulated | 10 | 7.3 ± 0.9 |

| IL-23 Stimulated | 100 | 2.1 ± 0.4 |

| IL-23 Stimulated | 1000 | 1.0 ± 0.3 |

Table 2: Inhibition of STAT3 Phosphorylation by Compound-23 in CD4+ T cells

| Treatment Condition | Compound-23 Conc. (nM) | Median Fluorescence Intensity (MFI) of pSTAT3 (Mean ± SD, n=3) |

| Unstimulated | 0 | 150 ± 25 |

| IL-23 Stimulated (Vehicle) | 0 | 2500 ± 310 |

| IL-23 Stimulated | 0.1 | 2350 ± 280 |

| IL-23 Stimulated | 1 | 1800 ± 210 |

| IL-23 Stimulated | 10 | 950 ± 120 |

| IL-23 Stimulated | 100 | 300 ± 45 |

| IL-23 Stimulated | 1000 | 180 ± 30 |

Conclusion

These application notes provide a framework for utilizing flow cytometry to characterize the biological activity of Compound-23, a novel inhibitor of the IL-23 signaling pathway. The detailed protocols for assessing downstream cytokine production and intracellular signaling events will enable researchers to effectively evaluate the compound's potency and mechanism of action at a single-cell level. The provided workflows and data tables serve as a guide for experimental design and data interpretation in the preclinical development of this promising therapeutic candidate.

References

- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin 23 - Wikipedia [en.wikipedia.org]

- 4. Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening - KCAS Bio [kcasbio.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for "Compound-23" in Intestinal Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of "Compound-23," a novel small molecule inhibitor of the Interleukin-23 (IL-23) signaling pathway, in human intestinal organoid culture systems. This document outlines the compound's mechanism of action, detailed experimental protocols for its application in organoid-based assays, and methods for data analysis and presentation. Intestinal organoids serve as a physiologically relevant in vitro model to study inflammatory bowel disease (IBD), and "Compound-23" offers a promising tool for investigating the role of the IL-23 pathway in this context and for preclinical drug development.[1][2][3]

Mechanism of Action of Compound-23

"Compound-23" is a selective antagonist of the IL-23 receptor (IL-23R). By binding to the IL-23R, it prevents the downstream signaling cascade initiated by the binding of the pro-inflammatory cytokine IL-23. The IL-23 pathway is a critical driver of inflammation in the gut and is implicated in the pathogenesis of IBD.[4][5][6] IL-23 signaling in immune cells and potentially intestinal epithelial cells leads to the production of other inflammatory cytokines, such as IL-17 and IL-22, which contribute to tissue damage.[4][6] "Compound-23" effectively blocks this inflammatory cascade at an early checkpoint.

Experimental Protocols

The following protocols provide a framework for culturing human intestinal organoids and assessing the efficacy of "Compound-23" in an in vitro model of inflammation.

Protocol 1: Human Intestinal Organoid Culture

This protocol is adapted from established methods for generating and maintaining human intestinal organoids from patient-derived tissues or pluripotent stem cells.[7][8]

Materials:

-

Human intestinal crypts or iPSC-derived intestinal progenitor cells

-

Basement membrane matrix (e.g., Matrigel®)

-

IntestiCult™ Organoid Growth Medium (or similar)

-

24-well culture plates

-

Reagents for passaging: Gentle Cell Dissociation Reagent, PBS

Procedure:

-

Seeding: Mix isolated intestinal crypts or cell aggregates with liquid basement membrane matrix on ice.

-

Plating: Dispense 50 µL domes of the cell-matrix mixture into the center of pre-warmed 24-well plate wells.

-

Polymerization: Incubate the plate at 37°C for 15-20 minutes to solidify the domes.

-

Media Addition: Carefully add 500 µL of complete intestinal organoid growth medium to each well.

-

Culture: Maintain cultures at 37°C and 5% CO2. Replace the medium every 2-3 days.

-

Passaging: Passage organoids every 7-10 days by mechanically disrupting them and re-plating in fresh matrix.

Protocol 2: "Compound-23" Treatment and Inflammatory Challenge

This protocol describes how to induce an inflammatory state in intestinal organoids and treat them with "Compound-23".

Materials:

-

Mature intestinal organoids (cultured for at least 7 days)

-

Recombinant human IL-23

-

"Compound-23" stock solution (dissolved in DMSO)

-

Organoid culture medium

Procedure:

-

Pre-treatment: One hour prior to the inflammatory challenge, replace the medium with fresh medium containing the desired concentrations of "Compound-23" or a vehicle control (DMSO).

-

Inflammatory Challenge: Add recombinant human IL-23 to the medium to a final concentration of 50 ng/mL to simulate an inflammatory condition.

-

Incubation: Co-incubate the organoids with IL-23 and "Compound-23" for 48 hours.

-

Harvesting: After the incubation period, harvest the organoids for downstream analysis (e.g., viability assays, RNA extraction).

Data Presentation

The following tables present hypothetical data from experiments conducted according to the protocols above.

Table 1: Effect of Compound-23 on Organoid Viability

Organoid viability was assessed using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D). Data is presented as a percentage of the untreated control.

| Treatment Group | Concentration | Mean Viability (%) | Standard Deviation |

| Untreated Control | - | 100 | ± 5.2 |

| Vehicle (DMSO) + IL-23 | 0.1% | 85.3 | ± 4.8 |

| Compound-23 + IL-23 | 1 µM | 95.1 | ± 5.5 |

| Compound-23 + IL-23 | 10 µM | 98.7 | ± 4.9 |

| Compound-23 + IL-23 | 50 µM | 99.2 | ± 5.1 |

Table 2: Gene Expression Analysis by qPCR

Relative expression of key inflammatory and epithelial marker genes was quantified by qPCR. Data is normalized to a housekeeping gene and presented as fold change relative to the untreated control.

| Treatment Group | Concentration | Relative IL-17 Expression (Fold Change) | Relative IL-22 Expression (Fold Change) | Relative MUC2 Expression (Fold Change) |

| Untreated Control | - | 1.0 | 1.0 | 1.0 |

| Vehicle (DMSO) + IL-23 | 0.1% | 15.4 | 12.8 | 0.4 |

| Compound-23 + IL-23 | 1 µM | 8.2 | 7.1 | 0.7 |

| Compound-23 + IL-23 | 10 µM | 2.1 | 1.8 | 0.9 |

| Compound-23 + IL-23 | 50 µM | 1.2 | 1.1 | 1.0 |

Table 3: Morphological Analysis of Organoids

Organoid morphology was assessed by brightfield microscopy. The average diameter of organoids was measured.

| Treatment Group | Concentration | Average Organoid Diameter (µm) | Observations |

| Untreated Control | - | 450 | Healthy, budding structures |

| Vehicle (DMSO) + IL-23 | 0.1% | 280 | Disrupted budding, some cell death |

| Compound-23 + IL-23 | 1 µM | 350 | Partial rescue of budding |

| Compound-23 + IL-23 | 10 µM | 430 | Normal morphology restored |

| Compound-23 + IL-23 | 50 µM | 445 | Healthy, similar to control |

Conclusion

"Compound-23" demonstrates a dose-dependent ability to mitigate the pro-inflammatory effects of IL-23 in a human intestinal organoid model. The compound effectively rescues organoid viability and morphology while significantly reducing the expression of key inflammatory cytokines. These findings highlight the potential of "Compound-23" as a therapeutic candidate for IBD and underscore the utility of organoid systems in preclinical drug screening and development.[1][9][10] Further studies are warranted to explore the long-term effects and potential off-target activities of this compound.

References

- 1. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoids: The current status and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status of 3-D Organoids as Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crossing the boundaries: IL-23 and its role in linking inflammation of the skin, gut and joints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organoid Culture Frequently Asked Questions [sigmaaldrich.com]

- 9. Building consensus on the application of organoid-based drug sensitivity testing in cancer precision medicine and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for "Compound-23" Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and anti-cancer effects of "Compound-23," a novel polyphenol conjugate, in preclinical xenograft models. The protocols and data presented are based on available research and are intended to guide the design and execution of similar in vivo studies.

Introduction

Compound-23, identified as the novel polyphenol conjugate (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP-23), has demonstrated significant anti-tumor activity in preclinical studies.[1] It has been shown to selectively induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis through the unfolded protein response (UPR).[1] Furthermore, studies have investigated its potential to sensitize cisplatin-resistant non-small cell lung cancer cells to cisplatin (CDDP), suggesting a promising role in combination therapies. This document outlines the experimental protocols for evaluating Compound-23 in xenograft models, summarizes key quantitative data, and provides visual representations of its proposed mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the in vitro cytotoxicity of Compound-23 and its combination with cisplatin in A549 and cisplatin-resistant A549/CDDP human non-small cell lung cancer cell lines.

Table 1: Cytotoxicity of Compound-23 and Cisplatin (CDDP)

| Cell Line | Treatment | Concentration for Effect | Observation |

| A549 | CDDP | Various concentrations | Weak cytotoxicity observed in A549/CDDP cells compared to A549 cells.[2] |

| A549/CDDP | CDDP | Various concentrations | Weak cytotoxicity observed in A549/CDDP cells compared to A549 cells.[2] |

| A549 | Compound-23 | Various concentrations | Compound-23 displayed less toxicity in A549/CDDP cells than in A549 cells.[2] |

| A549/CDDP | Compound-23 | Various concentrations | Compound-23 displayed less toxicity in A549/CDDP cells than in A549 cells.[2] |

Table 2: Efficacy of Compound-23 and Cisplatin Combination Therapy

| Cell Line | Treatment | Observation |

| A549/CDDP | Compound-23 (1.25 µM) + CDDP (32.5 µM) | Significant inhibitory activity against A549/CDDP cells compared to either drug alone.[2] |

| A549/CDDP | Compound-23 (1.25 µM) + CDDP (32.5 µM) | Increased ROS formation intensity and C11-BODIPY fluorescence intensity compared to single-agent treatment.[2] |

| A549/CDDP | Compound-23 (1.25 µM) + CDDP (32.5 µM) | Significant increase in the percentage of apoptotic cells as determined by Annexin V/PI staining.[2] |

Experimental Protocols

The following are detailed protocols for the establishment of a xenograft model and the administration of Compound-23. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: A549 Xenograft Tumor Model Establishment

Materials:

-

A549 human non-small cell lung cancer cells

-

Culture medium (e.g., F-12K Medium with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

Female BALB/c nude mice (5-6 weeks old)

-

Syringes and needles (27-30 gauge)

Procedure:

-

Cell Culture: Culture A549 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cell suspension.

-

Cell Pellet Resuspension: Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.[2]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

-

Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

Protocol 2: Administration of Compound-23 and Cisplatin

Materials:

-

Compound-23 (DPP-23)

-

Cisplatin (CDDP)

-

Vehicle for Compound-23 (e.g., a mixture of DMSO, polyethylene glycol, and saline)

-

0.9% Saline for Cisplatin

-

Gavage needles

-

Syringes and needles for injection

Procedure:

-

Animal Grouping: Randomly divide the tumor-bearing mice into the following groups (n=7 per group):

-

Group 1: Vehicle control (oral gavage)

-

Group 2: Compound-23 (10 mg/kg, oral gavage, daily)

-

Group 3: Cisplatin (4 mg/kg, intraperitoneal injection, every 3 days)

-

Group 4: Compound-23 (10 mg/kg, oral gavage, daily) + Cisplatin (4 mg/kg, intraperitoneal injection, every 3 days)

-

-

Drug Preparation:

-

Prepare a stock solution of Compound-23 in a suitable vehicle. The final dosing solution should be prepared fresh daily.

-

Dissolve Cisplatin in 0.9% saline.

-

-

Drug Administration:

-

Administer Compound-23 or vehicle via oral gavage daily for the duration of the study (e.g., 30 days).

-

Administer Cisplatin or saline via intraperitoneal injection every 3 days.

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight every 2-3 days.

-

Observe the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Visualizations

Signaling Pathway of Compound-23 (DPP-23)

Caption: Proposed mechanism of action for Compound-23 (DPP-23).

Experimental Workflow for Xenograft Study

Caption: Workflow for in vivo efficacy testing in a xenograft model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Compound-23" Inactivity in Cellular Assays

This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of expected effects from "Compound-23" in their cell-based experiments. This resource provides a structured approach to troubleshooting, from verifying the compound's integrity to ensuring the experimental setup is optimal for detecting its activity.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological effect of Compound-23 in our cell-based assay. What are the common reasons for this?

A lack of activity can stem from several factors, broadly categorized as issues with the compound itself, the experimental protocol, the health and type of the cells being used, or the assay's readout. It is crucial to systematically investigate each of these potential failure points. Common issues include compound degradation, incorrect dosage, suboptimal cell conditions, or a misunderstanding of the compound's mechanism of action.

Q2: How can we confirm that our sample of Compound-23 is active?

First, ensure the compound has been stored correctly, as improper storage can lead to degradation. If possible, verify the compound's identity and purity using analytical methods such as LC-MS or NMR. A positive control experiment is also essential. This involves testing the compound in an established, validated assay where its activity has been previously confirmed. If a positive control is not available, consider a simple biochemical assay to confirm target engagement in a cell-free system before moving to more complex cellular models.

Q3: Could the issue be with our cells?

Absolutely. The physiological state of your cells is critical. High passage numbers can lead to genetic drift and altered cellular responses. It is also important to routinely test for mycoplasma contamination, which can significantly impact cell behavior and experimental outcomes. Ensure the cells are healthy, growing optimally, and are the correct cell line for the expected biological pathway of Compound-23. Cell line misidentification is a common issue that can invalidate results.

Q4: We are confident in our compound and cells. What experimental parameters should we check?

Review your entire experimental protocol. Key areas to scrutinize include:

-

Compound Concentration: Are you using the appropriate concentration range? The effective concentration in a cellular assay can be different from a biochemical assay due to factors like cell permeability and efflux pumps.

-

Treatment Duration: Is the incubation time sufficient for the compound to exert its effect and for a measurable downstream response to occur?

-

Serum Concentration: Components in serum can bind to your compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during treatment, if your cells can tolerate it.

-

Assay Readout: Is your chosen assay sensitive enough to detect the expected change? Ensure the assay is validated for your specific cell type and that the endpoint is appropriate for the compound's mechanism of action.

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying the root cause of Compound-23's inactivity.

Quantitative Troubleshooting Summary

The table below summarizes key parameters to investigate, potential issues, and recommended actions.

| Parameter | Potential Issue | Recommended Action & Quantitative Goal |

| Compound Concentration | Sub-optimal or toxic concentration. | Perform a dose-response curve (e.g., 8-10 points, log-fold dilutions). Aim for a clear sigmoidal curve if the compound is active. |

| Cell Viability | Compound is cytotoxic at the tested concentration. | Measure viability (e.g., using a Trypan Blue or MTT assay). Ensure >90% viability at the intended effective concentration. |

| Cell Passage Number | High passage number leading to altered phenotype. | Use cells with a consistent and low passage number (e.g., <20 passages from the original stock). |

| Mycoplasma Contamination | Presence of mycoplasma altering cell response. | Perform a PCR-based mycoplasma test. Result should be negative. |

| Incubation Time | Insufficient time for a biological response. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |

| Serum Concentration | Serum proteins binding to the compound. | Test compound activity in media with varying serum concentrations (e.g., 10%, 2%, 0.5%). Compare dose-response curves. |

| Assay Signal-to-Background | Low assay sensitivity. | For plate-based assays, aim for a signal-to-background ratio of at least 2-3 for a robust assay. |

Hypothetical Signaling Pathway for Compound-23

Assuming Compound-23 is an inhibitor of a specific kinase (Target Kinase) in a signaling cascade, its mechanism of action could be visualized as follows. A lack of effect could be due to issues at any point in this pathway within the cell.

Key Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment

Objective: To determine the effective concentration range and cytotoxicity of Compound-23.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10-point serial dilution of Compound-23 in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment: Replace the cell culture medium with medium containing the different concentrations of Compound-23. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Viability Assay: After incubation, add a viability reagent (e.g., resazurin or a commercial kit like CellTiter-Glo®) to a duplicate plate and measure the signal according to the manufacturer's instructions.

-

Functional Assay: On the primary plate, perform the functional assay to measure the biological effect of Compound-23 (e.g., ELISA for a secreted protein, qPCR for gene expression, or a reporter assay).

-

Data Analysis: Plot cell viability and functional response against the compound concentration (log scale) to generate dose-response curves and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To verify that Compound-23 binds to its intended target protein within the intact cell.

Methodology:

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with Compound-23 or vehicle control for a specified time.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.

-

Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Separation: Cool the samples on ice, then centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of the target protein remaining using Western blotting or another protein quantification method.

-

Data Interpretation: Successful binding of Compound-23 will stabilize its target protein, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This will be visible as a shift in the melting curve of the protein.

Technical Support Center: Compound-23 (IL-17A Modulator)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Compound-23, an oral, small-molecule protein-protein interaction modulator (PPIm) that disrupts the Interleukin-17A (IL-17A) homodimer.[1] Inconsistent results in vitro can arise from various factors, and this guide is designed to help you identify and address potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of Compound-23 between different experimental runs. What are the potential causes?

A1: Inconsistent IC50 values for Compound-23 can stem from several sources. As a protein-protein interaction modulator, its activity is sensitive to assay conditions that can affect protein conformation and stability. Key factors to investigate include:

-

Reagent Consistency: Ensure the quality and consistency of your recombinant IL-17A protein. Lot-to-lot variability, protein aggregation, or improper storage can significantly alter its activity and interaction with Compound-23.

-

Cell-Based Assay Conditions: For cellular assays, factors such as cell passage number, cell density at the time of treatment, and the specific cell line used can all contribute to variability. It is crucial to maintain a standardized cell culture and assay protocol.

-

Compound Solubility and Stability: Verify the solubility of Compound-23 in your assay medium. Precipitation of the compound will lead to inaccurate concentrations and, consequently, variable results. Also, consider the stability of the compound in your assay conditions over the incubation period.

-

Assay Incubation Time: The duration of compound exposure and stimulation with IL-17A can influence the observed IC50. Ensure this is kept consistent across all experiments.

Q2: Our cell-based assay shows a weaker than expected inhibitory effect of Compound-23, even at high concentrations. What could be the issue?

A2: A weaker than expected effect in a cell-based assay could be due to several factors beyond the compound's intrinsic activity:

-

Cell Line Responsiveness: The expression levels of the IL-17A receptors (IL-17RA and IL-17RC) on your chosen cell line are critical for a robust response to IL-17A. Low receptor expression will result in a diminished signaling window, making it difficult to observe potent inhibition. Consider verifying receptor expression via qPCR or flow cytometry.

-

Signal Transduction Pathway Integrity: Ensure that the downstream signaling pathway (e.g., NF-κB, C/EBP) is intact and functional in your cell line.

-

Compound Bioavailability: In a cellular context, the compound needs to be able to reach its target. While Compound-23 is designed to be orally bioavailable, specific cell culture media components could potentially sequester the compound, reducing its effective concentration.

-

Assay Readout Sensitivity: The sensitivity of your chosen readout (e.g., ELISA for downstream cytokine production) might not be sufficient to detect subtle changes at low concentrations of IL-17A or the inhibitor.

Q3: Can you provide a general troubleshooting workflow for addressing inconsistent results with Compound-23?

A3: Certainly. A logical approach to troubleshooting is essential. The diagram below outlines a step-by-step workflow to help you identify the source of variability in your experiments with Compound-23.

Troubleshooting Workflow for Compound-23

Data Presentation

The inhibitory activity of IL-17A modulators can be assessed using various in vitro assays. Below is a summary of representative data for small molecule IL-17A inhibitors. Note that specific data for "Compound-23" from the primary literature is limited; therefore, data for related modulators are included for comparison.

| Compound ID | Assay Type | Cell Line/System | Readout | Reported IC50 |

| Compound 23 (or related) | Protein-Protein Interaction | Biochemical | Disruption of IL-17A dimer | Development Candidate |

| Related Modulator 1 | IL-17A/A Inhibition | HEK-293 cells with reporter | SEAP Reporter Gene | 50-500 nM[2] |

| Related Modulator 2 | IL-17A/F Inhibition | HEK-293 cells with reporter | SEAP Reporter Gene | <100 nM[2] |

| Related Modulator 3 | IL-17A-induced IL-8 | Keratinocytes | IL-8 Production (ELISA) | <540 nM[3] |

| Related Modulator 4 | IL-17A/A Inhibition | HEK-Blue IL-17A reporter | Reporter Gene Activity | <10 µM[4] |

Experimental Protocols

Protocol: In Vitro Functional Assay for IL-17A Inhibition using IL-6 Production in Human Dermal Fibroblasts

This protocol describes a cell-based assay to measure the ability of Compound-23 to inhibit IL-17A-induced production of Interleukin-6 (IL-6).

1. Materials and Reagents:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (supplemented with serum and growth factors)

-

Recombinant Human IL-17A

-

Compound-23

-

Assay Medium (serum-free or low-serum medium)

-

Human IL-6 ELISA Kit

-

96-well cell culture plates

-

DMSO (for compound dilution)

2. Cell Culture and Seeding:

-

Culture HDFs in Fibroblast Growth Medium at 37°C and 5% CO2.

-

Passage cells regularly and do not use cells beyond a specified passage number to ensure consistency.

-

On the day of the assay, harvest HDFs and seed them into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

-

Incubate the plate overnight to allow for cell attachment.

3. Compound and Cytokine Preparation:

-

Prepare a stock solution of Compound-23 in DMSO.

-

Perform serial dilutions of Compound-23 in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

-

Prepare a stock solution of recombinant human IL-17A in assay medium. The optimal concentration for stimulation should be predetermined (e.g., 10-50 ng/mL).

4. Assay Procedure:

-

Gently aspirate the growth medium from the wells containing the HDFs.

-

Add 50 µL of assay medium containing the appropriate dilution of Compound-23 to each well. Include vehicle control (DMSO) wells.

-

Incubate the plate for 1 hour at 37°C.

-

Add 50 µL of assay medium containing IL-17A to each well (except for the unstimulated control wells, to which only assay medium is added).

-

Incubate the plate for 24-48 hours at 37°C.

5. Data Collection and Analysis:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of Compound-23 relative to the IL-17A-stimulated control.

-

Plot the percentage of inhibition against the log concentration of Compound-23 and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathways and Logical Relationships

IL-17A Signaling Pathway

Compound-23 acts by disrupting the IL-17A homodimer, preventing it from binding to its receptor complex and initiating the downstream signaling cascade that leads to inflammation.

IL-17A Signaling Pathway and Point of Inhibition

Logical Relationships of Potential Error Sources

Understanding how different experimental variables can influence each other is key to effective troubleshooting.

Error Source Interrelationships

References

- 1. Discovery of an Oral, Rule of 5 Compliant, Interleukin 17A Protein-Protein Interaction Modulator for the Potential Treatment of Psoriasis and Other Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantx divulges new IL-17A/A and IL-17A/F inhibitors | BioWorld [bioworld.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

Technical Support Center: Overcoming "Compound-23" (Osimertinib) Resistance in Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with "Compound-23" (Osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of "Compound-23" (Osimertinib)?